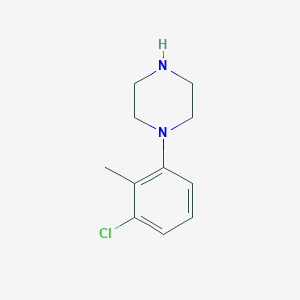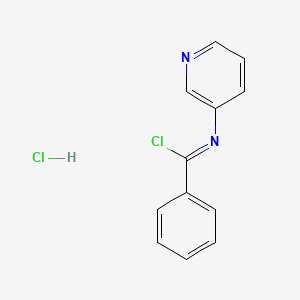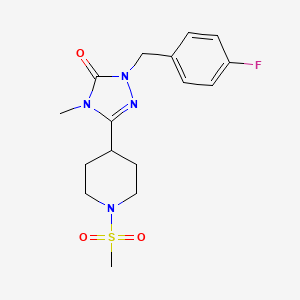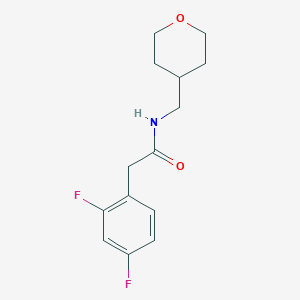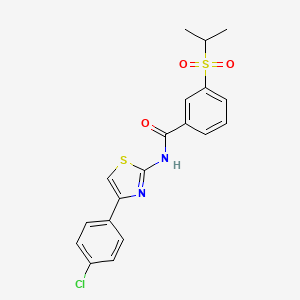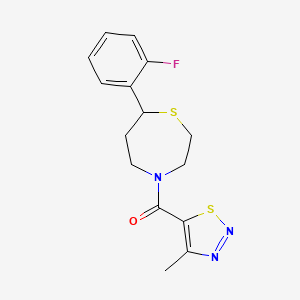![molecular formula C14H21NO3 B2865628 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester CAS No. 1028320-34-4](/img/structure/B2865628.png)
9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique spirocyclic structure, which includes a quaternary carbon center, makes it a valuable building block for the construction of complex molecules. It can be used to introduce spirocyclic motifs into drug molecules, potentially leading to compounds with novel modes of action .
Medicinal Chemistry
In medicinal chemistry, tert-butyl 4-oxo-9-azadispiro[2.1.25.33]decane-9-carboxylate is explored for its potential to act as a precursor for pharmacologically active compounds. Its rigid structure could be beneficial in the design of selective receptor ligands or enzyme inhibitors .
Material Science
The compound’s stability and unique geometry may be exploited in material science, particularly in the development of new polymeric materials. It could be incorporated into polymers to enhance their mechanical properties or to impart specific characteristics like biodegradability.
Catalysis
Spirocyclic compounds often exhibit unique electronic properties that can be harnessed in catalysis. This compound could be used to develop new catalysts or co-catalysts that facilitate chemical reactions, such as asymmetric syntheses, which are crucial in producing optically active pharmaceuticals .
Drug Delivery Systems
Due to its structural features, tert-butyl 4-oxo-9-azadispiro[2.1.25.33]decane-9-carboxylate might be investigated for use in drug delivery systems. Its framework could be modified to carry therapeutic agents or to act as a prodrug, enhancing the delivery and efficacy of existing medications.
Bioconjugation
The compound could be used in bioconjugation strategies, where it is attached to biomolecules like proteins or antibodies. This can be particularly useful in targeted drug delivery, diagnostic assays, or as a part of novel therapeutic approaches .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-oxo-9-azadispiro[2.1.25.33]decane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-12(2,3)18-11(17)15-8-13(4-5-13)10(16)14(9-15)6-7-14/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOXVBNWRSTZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C(=O)C3(C1)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2865545.png)
![(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one](/img/structure/B2865547.png)
![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide](/img/structure/B2865548.png)
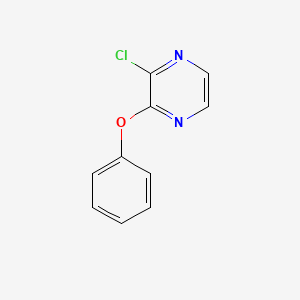
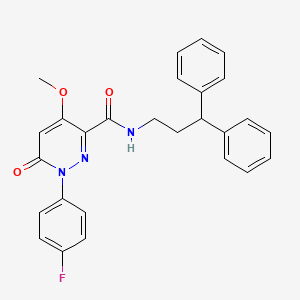
![N-[(1-phenylcyclopropyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2865552.png)
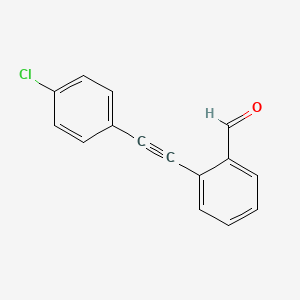
![{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B2865556.png)
